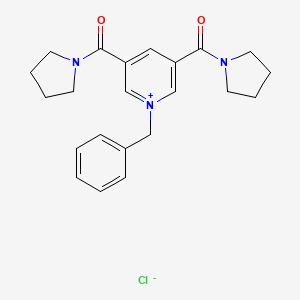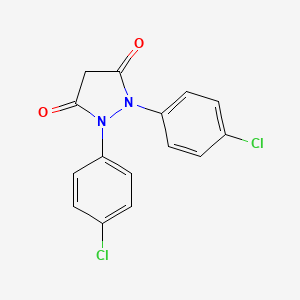
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound is characterized by its pyrazolidine-3,5-dione core structure, which is substituted with two 4-chlorophenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione typically involves the following steps :
Preparation of 1,2-Bis(4-chlorophenyl)hydrazine: This intermediate is synthesized by reacting p-chloroaniline with toluene under reflux conditions. The reaction mixture is then filtered, and the filtrate is concentrated to obtain the desired product.
Cyclization Reaction: The 1,2-Bis(4-chlorophenyl)hydrazine is then subjected to a cyclization reaction with diethyl malonate in the presence of anhydrous ethanol. The reaction mixture is heated to 150°C and stirred for several hours to yield the final product, this compound.
Industrial Production Methods
the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidine derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione involves the induction of apoptosis in cancer cells. This compound activates caspases-9 and -3, leading to early cellular apoptosis. The molecular targets and pathways involved include the activation of caspase-dependent apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides: These compounds exhibit similar biological activities and are also studied for their potential as anticancer agents.
1,2-Bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine: Another related compound with moderate inhibitory activity against bacterial enzymes.
Uniqueness
1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione is unique due to its specific substitution pattern and its potent anticancer activity. The presence of 4-chlorophenyl groups enhances its biological activity and selectivity towards cancer cells .
Propiedades
Número CAS |
165663-10-5 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19(18)13-7-3-11(17)4-8-13/h1-8H,9H2 |
Clave InChI |
OOCOGUZUPHKGOY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
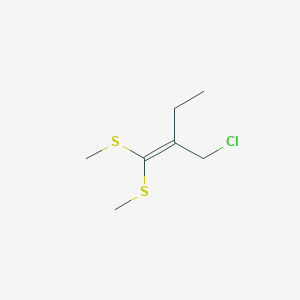
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)


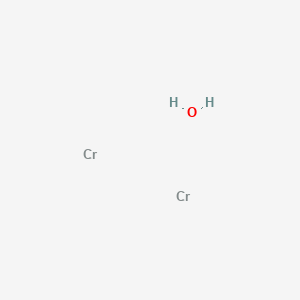
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
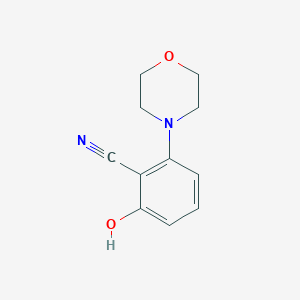
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
